molecular formula C17H19ClN4OS B11566440 1-(4-chlorophenyl)-6-cyclopentyl-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

1-(4-chlorophenyl)-6-cyclopentyl-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

Cat. No.: B11566440
M. Wt: 362.9 g/mol
InChI Key: YQWPSEVXFZTWBS-UHFFFAOYSA-N
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Description

1-(4-CHLOROPHENYL)-6-CYCLOPENTYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE is a heterocyclic compound featuring a diazino-pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-CHLOROPHENYL)-6-CYCLOPENTYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE typically involves multi-step reactions starting from readily available precursors. One common route involves the condensation of a 4-chlorophenyl derivative with a cyclopentyl amine, followed by cyclization and introduction of the sulfanylidene group under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(4-CHLOROPHENYL)-6-CYCLOPENTYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound .

Scientific Research Applications

1-(4-CHLOROPHENYL)-6-CYCLOPENTYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-CHLOROPHENYL)-6-CYCLOPENTYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-CHLOROPHENYL)-6-CYCLOPENTYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group and a cyclopentyl ring with a sulfanylidene moiety makes it a versatile scaffold for drug development .

Properties

Molecular Formula

C17H19ClN4OS

Molecular Weight

362.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-6-cyclopentyl-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one

InChI

InChI=1S/C17H19ClN4OS/c18-11-5-7-13(8-6-11)22-15-14(16(23)20-17(22)24)9-21(10-19-15)12-3-1-2-4-12/h5-8,12,19H,1-4,9-10H2,(H,20,23,24)

InChI Key

YQWPSEVXFZTWBS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CC3=C(NC2)N(C(=S)NC3=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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